molecular formula C17H14Cl2O3 B6323283 (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1177780-04-9

(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B6323283
CAS RN: 1177780-04-9
M. Wt: 337.2 g/mol
InChI Key: QLHWETXARWYHOL-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,4-dichlorophenyl-2,5-dimethoxyprop-2-en-1-one, is a synthetic organic compound that has been studied in a variety of scientific fields. It has been used as a precursor in the synthesis of many other compounds, and it has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Inhibition of Plasmodium falciparum W2 cysteine protease

CHEMBL2237690 has been shown to inhibit the Plasmodium falciparum W2 cysteine protease . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. Therefore, this compound could potentially be used in the development of new antimalarial drugs.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-6-4-12(18)10-15(14)19/h3-10H,1-2H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHWETXARWYHOL-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

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